Product packaging for Benzamide-benzoic acid(Cat. No.:CAS No. 920034-23-7)

Benzamide-benzoic acid

Cat. No.: B12625344
CAS No.: 920034-23-7
M. Wt: 243.26 g/mol
InChI Key: DIQSNPKKCPJEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The benzamide-benzoic acid system is a well-characterized cocrystal of significant interest in pharmaceutical and materials science research . This complex is formed through a robust acid-amide supramolecular heterosynthon, primarily stabilized by intermolecular hydrogen bonds . This specific supramolecular structure serves as a valuable model system for developing and validating new cocrystal screening techniques, including thermal analysis and solution-based methods . Researchers utilize this cocrystal to investigate fundamental aspects of crystal engineering, such as the dynamics of hydrogen bond formation and the correlation between molecular structure and the stability of the resulting solid form . The insights gained from studying this system are directly applicable to the rational design of advanced materials with tailored physicochemical properties. Furthermore, the compound's ability to form a defined heterosynthon makes it a relevant reference point in the search for new cocrystals with active pharmaceutical ingredients (APIs), aiming to modify and improve critical characteristics like solubility and stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B12625344 Benzamide-benzoic acid CAS No. 920034-23-7

Properties

CAS No.

920034-23-7

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

benzamide;benzoic acid

InChI

InChI=1S/C7H7NO.C7H6O2/c2*8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9);1-5H,(H,8,9)

InChI Key

DIQSNPKKCPJEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzamide Benzoic Acid Co Crystalline Systems and Their Derivatives

Solution-Based Co-Crystallization Techniques

Solution-based methods are the most traditional approaches for crystal growth, relying on the dissolution of constituent molecules in a solvent or solvent mixture to achieve supersaturation, which drives the nucleation and growth of the co-crystalline phase.

Solvent Evaporation Methodologies

The solvent evaporation technique is a widely used and straightforward method for producing cocrystals. sysrevpharm.org The process involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and the coformer in a common solvent or solvent system. The subsequent slow evaporation of the solvent at a controlled temperature increases the concentration of the solutes, leading to supersaturation and the eventual formation of cocrystal nuclei. sysrevpharm.org The principle requires that the cocrystal components are congruently soluble in the chosen solvent. sysrevpharm.org

This method has been successfully employed for derivatives such as the salicylic (B10762653) acid-benzamide cocrystal. In one procedure, equimolar amounts of salicylic acid and benzamide (B126) were dissolved in ethanol (B145695) with gentle warming to ensure complete dissolution. The solution was then filtered and allowed to evaporate slowly at ambient temperature, yielding crystals over time. biointerfaceresearch.com Similarly, single crystals of a carbamazepine-benzamide cocrystal were grown by dissolving a 1:1 mixture in acetonitrile and allowing the solvent to evaporate slowly under ambient conditions. nih.gov

Table 1: Examples of Benzamide Derivative Cocrystals via Solvent Evaporation
APICoformerStoichiometric Ratio (API:Coformer)SolventObservationsReference
Salicylic AcidBenzamide1:1, 1:2EthanolCrystals formed over one month at room temperature. biointerfaceresearch.com
CarbamazepineBenzamide1:1AcetonitrileSmall, colorless needle-like crystals formed after three days. nih.gov
EbastineBenzamide1:8Not SpecifiedSelected as the most effective ratio for enhancing solubility. f1000research.com
Fluoxetine HydrochlorideBenzoic AcidNot SpecifiedNot SpecifiedConfirmed formation of a new solid phase. sysrevpharm.org

Cooling Crystallization Approaches

Cooling crystallization induces supersaturation by reducing the temperature of a saturated solution of the cocrystal components. As the temperature decreases, the solubility of the components also decreases, forcing the system to crystallize. This method is effective when the solubility of the components is significantly temperature-dependent.

While a common technique, its application to the benzamide-benzoic acid derivative systems can have variable outcomes. For instance, an attempt to produce a pure salicylic acid-benzamide cocrystal via cooling crystallization resulted in a mixture of the desired cocrystal along with the individual starting components. acs.org This suggests that for some systems, kinetic factors may favor the precipitation of the more stable parent molecules over the cocrystal phase under cooling conditions. A pure cocrystal phase was more reliably obtained for this system using a seeded solution crystallization approach. acs.org

Anti-Solvent Precipitation Methods

This technique has been demonstrated for related systems, such as the continuous cocrystallization of benzoic acid and isonicotinamide. In these experiments, manipulating the flow rates and concentrations in a tubular flow crystallizer allowed for the selective production of different stoichiometric cocrystals. researchgate.net A related method, termed anti-solvent slurry, involves adding a stoichiometric mixture of the solid components to an anti-solvent (e.g., n-heptane) along with a very small amount of a good solvent (e.g., methanol). The suspension is then stirred for an extended period, allowing for the transformation into the cocrystal phase. rsc.org

Slurry Conversion Techniques

Slurry conversion, or solution-mediated phase transformation, is a robust method for forming thermodynamically stable cocrystals. acs.org In this technique, a physical mixture of the components is suspended in a solvent in which they have low solubility. The suspension is stirred for a prolonged period, typically from hours to days. nih.gov A small amount of the components dissolves in the solvent, creating a saturated solution from which the more stable cocrystal phase nucleates and grows. This process continues until the initial solid materials are fully converted into the cocrystal. sysrevpharm.org

This method was successfully used to prepare cocrystals of carbamazepine with benzamide. A 1:1 stoichiometric mixture of the two compounds was slurried in acetonitrile overnight at room temperature with magnetic stirring to yield the pure cocrystal phase. nih.gov Slurry methods are often favored in screening studies and for scale-up because they are non-labor-intensive and reliably produce the most thermodynamically stable crystalline form under the given conditions. acs.org

Solid-State Co-Crystallization Techniques

Solid-state techniques, also known as mechanochemical methods, involve the formation of cocrystals by applying mechanical energy to a mixture of solid reactants, either in the absence or with the minimal addition of a solvent. nih.gov These methods are considered green chemistry approaches as they significantly reduce or eliminate the need for bulk solvents. rsc.org

Mechanochemical Methods: Grinding (Dry and Liquid-Assisted)

Grinding is the most common mechanochemical technique for cocrystal synthesis. It involves the co-grinding of the API and coformer using a mortar and pestle, a ball mill, or a vibration mill. biointerfaceresearch.comacs.org The mechanical force induces intimate mixing and localized increases in temperature and pressure, which can facilitate the formation of the cocrystal structure without the need for bulk dissolution.

Dry Grinding: In neat or dry grinding, a physical mixture of the components is ground together in the complete absence of a solvent. researchgate.netnih.gov This method has been used for screening potential cocrystal systems and can be effective, although it sometimes results in incomplete conversion or the formation of amorphous phases. sysrevpharm.org

Liquid-Assisted Grinding (LAG): Liquid-assisted grinding (LAG), also referred to as solvent-drop grinding, involves the addition of a catalytic amount of a liquid to the solid mixture during the grinding process. researchgate.netnih.gov The added liquid acts as a lubricant and facilitates molecular transport, significantly accelerating the rate of cocrystal formation compared to dry grinding. nih.gov The choice of liquid can be critical to the outcome, influencing which polymorphic form of a cocrystal is produced. acs.org

The LAG method has been effectively used to prepare salicylic acid-benzamide cocrystals. The procedure involves manually grinding a stoichiometric mixture of the solids in a mortar and pestle while periodically adding small drops of ethanol. biointerfaceresearch.com

Table 2: Mechanochemical Synthesis of this compound Derivative Systems
APICoformerMethodSolvent (for LAG)StoichiometryOutcomeReference
Salicylic AcidBenzamideLiquid-Assisted Grinding (LAG)Ethanol1:1, 1:2Successful formation of cocrystals with identical IR spectra to solution-grown samples. biointerfaceresearch.com
BenzamideVarious Substituted Benzoic AcidsSolvent-Assisted GrindingNot Specified1:1Successful cocrystal formation only with benzoic acids having electron-withdrawing groups. researchgate.net
EbastineBenzamideDrop Asset GrindingNot SpecifiedVariousMethod used in screening for cocrystal formation. f1000research.com

Melt Crystallization Strategies

Melt crystallization is a prominent solvent-free technique for the synthesis and screening of co-crystals, including those in the this compound family. This method relies on thermal energy to induce the formation of a new crystalline phase from a physical mixture of the constituent components.

One of the primary strategies for screening co-crystals via melt is through the use of Differential Scanning Calorimetry (DSC). nih.gov In this approach, a physical mixture of the components, for example, benzamide and a benzoic acid derivative in a 1:1 stoichiometry, is heated. The resulting DSC thermogram can reveal key thermal events; an exothermic peak after the melting of one component can indicate the formation of a new co-crystal phase, followed by an endothermic peak corresponding to the melting of the newly formed co-crystal. researchgate.net For instance, in a study on theophylline-benzoic acid, the DSC curve of a physical mixture showed an endothermic peak at 384.5 K, indicating the temperature at which the two solid components form the co-crystal, followed by another peak at 411.1 K which is the melting point of the co-crystal itself. mdpi.com

Thermal microscopy offers a more visual and direct approach. In this method, a powdered physical mixture is placed on a heating stage and observed under a microscope as it is heated, typically at a controlled rate such as 6 °C/min. researchgate.net The process involves heating the sample until it completely melts, then cooling it to observe the crystallization of any new phases. researchgate.net The morphology of the newly formed crystals can be identified and compared to the crystals of the individual components. researchgate.net The melting point and thermal stability of this new phase can then be determined by reheating the sample. researchgate.net This technique is particularly effective for interpreting ambiguous results from DSC screening. nih.govresearchgate.net

The thermal stability of different co-crystal stoichiometries can also be examined using these methods. For example, studies on carbamazepine/p-aminobenzoic acid co-crystals showed that the 1:1 and 2:1 stoichiometries each presented a single endothermic peak corresponding to their melting points (148 °C and 157 °C, respectively). nih.gov In contrast, a 4:1 co-crystal exhibited a more complex profile with a phase transition at 100 °C, followed by multiple melting peaks, demonstrating the utility of thermal analysis in characterizing different co-crystalline forms. nih.gov

Table 1: Examples of Thermal Events in Co-Crystal Formation Observed by DSC

SystemComponent 1Component 2ObservationTemperature (K)Reference
Theophylline-Benzoic AcidTheophyllineBenzoic AcidCo-crystal formation from physical mixture384.5 mdpi.com
Theophylline-Benzoic AcidTheophyllineBenzoic AcidMelting point of co-crystal411.1 mdpi.com
Carbamazepine-PABA (1:1)Carbamazepinep-Aminobenzoic AcidMelting point of co-crystal421.15 nih.gov
Carbamazepine-PABA (2:1)Carbamazepinep-Aminobenzoic AcidMelting point of co-crystal430.15 nih.gov
Carbamazepine-PABA (4:1)Carbamazepinep-Aminobenzoic AcidPhase transition373.15 nih.gov

This table is interactive. You can sort and filter the data.

Sonication-Assisted Approaches

Sonication, or the use of ultrasound, represents another key methodology in the synthesis of co-crystals. researchgate.net This technique, often referred to as ultrasonication, can be applied to accelerate co-crystal formation in both solution-based and solid-state systems. The high-energy acoustic cavitation generated by ultrasound can enhance mixing, reduce particle size, and increase the surface area of reactants, thereby promoting the nucleation and growth of co-crystal phases.

While ultrasonication is listed among several established processes for co-crystal synthesis—alongside methods like dry/wet milling and solvent evaporation—detailed research findings specifically documenting its application for the this compound co-crystalline system are not extensively covered in the available literature. researchgate.net However, the principles of this approach are broadly applicable. In a typical setup, the active pharmaceutical ingredient (API) and the coformer are combined in a vessel, sometimes with a small amount of solvent, and subjected to ultrasonic irradiation in a sonoreactor. This process can induce turbidity, signaling the formation of the co-crystal.

Influence of Synthesis Parameters on Co-Crystal Formation

The successful formation of a desired co-crystal phase is highly dependent on the careful control of various synthesis parameters. The choice of solvent, the operating temperature, and the molar ratio of the starting materials are all critical factors that can dictate the outcome, including the stoichiometry and purity of the final product.

Role of Solvent Polarity and Composition

The solvent plays a fundamental role in solution-based co-crystallization methods, influencing both the solubility of the individual components and the crystal growth dynamics. The polarity of the solvent is a particularly critical parameter. A study on the crystallization of pure benzoic acid demonstrated that solvent polarity directly affects the crystal morphology; the aspect ratio of benzoic acid crystals was found to decrease as the polarity of the solvent increased across 16 different solvents. rsc.org This indicates that intermolecular interactions between the solvent and the growing crystal faces can significantly alter the final crystal habit.

In co-crystallization, the relative solubility of the components in the chosen solvent is crucial. For co-crystal formation to be favored, the solubilities of the two components should ideally be similar in the selected solvent to prevent the premature crystallization of one component over the other. nih.gov The composition of the solvent system can be tailored to achieve this balance. For example, in the synthesis of theophylline-benzoic acid co-crystals, a mixed solvent system (methanol/water) was used specifically to decrease the solubility difference between the two components. mdpi.com This adjustment allowed the use of a 1:1 stoichiometric ratio of the raw materials, avoiding the waste of one component that occurred when using a single solvent like acetonitrile where solubilities differed more significantly. mdpi.com

The choice of solvent can also determine which co-crystal stoichiometry is formed. In the case of isonicotinamide and benzoic acid, a 1:1 complex was exclusively obtained from ethanol solutions, whereas either a 1:1 or a 2:1 complex could be grown from aqueous and methanol solutions by varying the initial component concentrations.

Table 2: Effect of Solvent Polarity on Benzoic Acid Crystal Aspect Ratio

SolventRelative PolarityObserved Crystal Aspect Ratio
Water1.000Low
Methanol0.762Moderate
Ethanol0.654High (Rectangular shape)
Acetone0.355Low (Hexagonal shape)
Toluene0.099Low (Hexagonal shape)

Data adapted from studies on benzoic acid crystallization. The aspect ratio decreases as solvent polarity increases, with ethanol being a notable exception. rsc.org

Impact of Temperature and Pressure Effects on Co-Crystallization

Temperature is a critical parameter that influences the thermodynamics and kinetics of co-crystallization. As discussed in the context of melt crystallization, heating a physical mixture of components can provide the necessary energy to overcome kinetic barriers and induce the formation of a thermodynamically stable co-crystal phase. researchgate.netmdpi.com DSC analysis frequently reveals specific temperature ranges where co-crystallization occurs. mdpi.com

In solution-based methods, temperature affects both the solubility of the components and the rate of co-crystal formation. Studies on the slurry crystallization of theophylline-benzoic acid showed that higher temperatures accelerate the rate of co-crystal formation. mdpi.com Furthermore, the thermodynamic functions of co-crystal formation, such as Gibbs free energy, enthalpy, and entropy, can be evaluated by measuring the solubility of the components and co-crystals at various temperatures, typically in a range such as 293.15 K to 313.15 K. nih.gov This data is crucial for understanding the stability and driving forces behind the formation of the co-crystal.

Stoichiometric Ratio Control in Co-Crystallization

The stoichiometric ratio of the starting materials is a fundamental parameter in controlling the outcome of a co-crystallization reaction. mdpi.com Co-crystals are, by definition, composed of molecules in a specific stoichiometric ratio within the crystal lattice. nih.gov Therefore, controlling this ratio is essential to producing the desired phase.

Mechanochemical methods, such as grinding, have been shown to be particularly effective for controlling stoichiometry. In many cases, the stoichiometry of the resulting co-crystal can be directly manipulated by modifying the molar ratio of the components in the initial reaction mixture. rsc.org For instance, a study on carbamazepine and p-aminobenzoic acid (PABA) demonstrated that 1:1 and 2:1 co-crystals could be reliably prepared by slurring or grinding the components in the corresponding 1:1 and 2:1 molar ratios. nih.gov

However, the initial stoichiometric ratio does not always guarantee the formation of the corresponding co-crystal. In the same CBZ/PABA system, attempting to form a 4:1 co-crystal by grinding or slurring a 4:1 mixture of the components was unsuccessful, instead yielding a physical mixture of the 2:1 co-crystal and pure carbamazepine. nih.gov This illustrates that the formation of a particular stoichiometric phase is also governed by its thermodynamic stability under the given conditions.

Solution-based methods also rely on the initial ratio of components. Salicylic acid-benzamide co-crystals have been prepared in both 1:1 and 1:2 molar ratios by dissolving the appropriately weighed compounds in ethanol and allowing for slow evaporation. biointerfaceresearch.com The interplay between the initial stoichiometry and the solution chemistry, including solvent choice and concentration, ultimately determines the stability and formation of different co-crystal phases. nih.gov

Table 3: Summary of Stoichiometric Control in Co-crystallization

SystemMethodInitial Ratio (Component 1:Component 2)OutcomeReference
Nicotinamide-Dicarboxylic AcidsGrindingVariedFormation of different stoichiometric co-crystals rsc.org
Salicylic Acid-BenzamideSolvent Evaporation1:1 and 1:2Successful formation of 1:1 and 1:2 co-crystals biointerfaceresearch.com
Carbamazepine-PABASlurry/Grinding1:1Formation of 1:1 co-crystal nih.gov
Carbamazepine-PABASlurry/Grinding2:1Formation of 2:1 co-crystal nih.gov
Carbamazepine-PABASlurry/Grinding4:1Mixture of 2:1 co-crystal and Carbamazepine nih.gov

Advanced Characterization of Benzamide Benzoic Acid Co Crystalline Systems

Crystallographic Characterization

Crystallographic analysis is the cornerstone for the definitive identification and structural elucidation of co-crystals. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which collectively govern the physicochemical properties of the material.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline solid. This technique allows for the unambiguous determination of the molecular structure, stoichiometry, and intermolecular interactions within the co-crystal.

The formation of a co-crystal between benzamide (B126) and benzoic acid has been a subject of investigation, though studies suggest that the formation of a stable co-crystal is not straightforward. Research into co-crystals of benzamide with various benzoic acid derivatives has shown that the presence of electron-withdrawing groups on the benzoic acid ring strengthens the intermolecular acid-amide interaction, facilitating co-crystal formation. figshare.comresearchgate.net However, for the unsubstituted benzoic acid-benzamide pair, the energetic balance required for a stable co-crystal is more delicate. figshare.comresearchgate.net

In cases where co-crystals are formed, such as with substituted analogs, SCXRD reveals the precise nature of the supramolecular synthons. The primary interaction is typically the robust R²₂ (8) acid-amide heterosynthon, formed through hydrogen bonds between the carboxylic acid group of benzoic acid and the amide group of benzamide. biointerfaceresearch.com For instance, in the related 2-(4-chlorobenzamido)benzoic acid, intramolecular N—H⋯O hydrogen bonds are observed, leading to the formation of an S(6) loop. nih.gov While this is an intramolecular interaction within a single molecule, it highlights the types of hydrogen bonding that are energetically favorable in such systems.

Crystallographic data for a hypothetical or transient benzamide-benzoic acid co-crystal would be expected to detail the unit cell parameters and space group. For comparison, the crystallographic data for a related substituted benzamide derivative, 2-(4-chlorobenzamido)benzoic acid, is presented below.

Table 1: Crystallographic Data for 2-(4-chlorobenzamido)benzoic acid

Parameter Value
Chemical Formula C₁₄H₁₀ClNO₃
Molecular Weight 275.69
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 26.8843 (10)
b (Å) 5.0367 (2)
c (Å) 20.9264 (12)
β (°) 117.489 (2)
Volume (ų) 2513.7 (2)

Data sourced from single-crystal X-ray diffraction studies of a related compound. nih.gov

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the characterization of polycrystalline materials. It is instrumental in the screening for new co-crystal forms, assessment of sample purity, and for studying phase transitions.

PXRD is a primary tool for identifying the formation of a new crystalline phase. When a co-crystal is formed, its PXRD pattern is unique and distinct from the patterns of the individual starting materials or a simple physical mixture of the two. mdpi.comf1000research.com The formation of a this compound co-crystal can be confirmed by comparing the experimental PXRD pattern of the product with the patterns of pure benzamide and pure benzoic acid. researchgate.netnih.gov The appearance of new diffraction peaks that are not present in the patterns of the starting materials is a strong indication of co-crystal formation. mdpi.com

This technique is crucial for assessing the purity of a synthesized co-crystal. The absence of peaks corresponding to the starting materials in the PXRD pattern of the product indicates a complete reaction and a pure co-crystalline phase. nih.govmdpi.com For instance, in the screening of hydroxybenzamides with benzoic acid derivatives, PXRD was used for the rapid identification of new co-crystal phases. researchgate.netnih.gov

Table 2: Illustrative PXRD Peak Positions (2θ) for Phase Identification

Compound Characteristic Peaks (2θ°)
Benzamide (Hypothetical) P₁, P₂, P₃, ...
Benzoic Acid (Hypothetical) Q₁, Q₂, Q₃, ...
Physical Mixture P₁, P₂, P₃, ..., Q₁, Q₂, Q₃, ...

Variable-temperature PXRD (VT-PXRD) is a dynamic technique used to monitor the structural changes in a material as a function of temperature. This is particularly useful for identifying temperature-induced phase transitions, co-crystal formation at elevated temperatures, or dissociation of the co-crystal back into its individual components. researchgate.net

In situ VT-PXRD can monitor the reaction between benzoic acid and benzamide upon heating. researchgate.net For some systems, grinding at ambient temperature may result in only partial conversion to the co-crystal, while complete transformation occurs at a higher temperature. researchgate.net Further heating can sometimes lead to undesirable phase transitions into different crystalline forms. researchgate.net Therefore, VT-PXRD is essential for determining the precise temperature range for quantitative co-crystallization and for identifying the thermal stability of the co-crystal phase. researchgate.net For example, studies on related systems have shown that heating a mixture of a carboxylic acid and a carboxamide can lead to the formation of new crystalline phases, which can be monitored and characterized by VT-PXRD. researchgate.net

Powder X-ray Diffraction (PXRD) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the co-crystalline system of benzamide and benzoic acid. It provides detailed insights into the molecular vibrations and intermolecular interactions within the crystal lattice. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Terahertz (THz) Spectroscopy are employed to probe the vibrational modes of the co-crystal and its constituent molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to changes in the vibrational modes of functional groups involved in hydrogen bonding. In the this compound co-crystal, significant perturbations are observed in the vibrational bands associated with the amide group of benzamide and the carboxylic acid group of benzoic acid upon co-crystal formation.

Specifically, the formation of the co-crystal is indicated by the appearance of new bands at approximately 3310 cm⁻¹ and 3420 cm⁻¹, which are attributed to the NH₂ group stretching modes. acs.org Concurrently, there is a notable disappearance of the carbonyl stretching mode of the free benzoic acid, and the emergence of a carboxylate anion band, signaling deprotonation as a result of the interaction. sci-hub.se

While the vibrational modes of the phenyl groups of both benzamide and benzoic acid show little change, the alterations in the amide and carboxylic acid regions provide clear evidence of the intermolecular interactions and the formation of the co-crystalline structure. acs.org The table below summarizes key FTIR spectral changes observed upon the formation of the this compound co-crystal.

Functional GroupVibrational ModeWavenumber (cm⁻¹) in Co-CrystalObservation
Amide (Benzamide)N-H Stretch3420, 3310Appearance of new bands
Carboxylic Acid (Benzoic Acid)C=O StretchN/ADisappearance of free acid band
CarboxylateAsymmetric Stretch~1518Appearance of new band
CarboxylateSymmetric Stretch~1393Appearance of new band

Raman Spectroscopy

The Raman spectrum of the 1:1 co-crystal is largely a superimposition of the spectra of the individual starting materials, benzamide and benzoic acid. acs.org One of the few discernible changes is the disappearance of the weak amide-I band of benzamide in the co-crystal product. acs.org Despite its limited utility in characterizing the final co-crystal, Raman spectroscopy can be used to monitor the dynamic process of co-crystal formation. researchgate.net

The major Raman scattering peaks for benzamide and benzoic acid have been assigned based on published literature and are summarized in the table below. acs.org

CompoundWavenumber (cm⁻¹)Assignment
Benzamide1655Amide I (C=O stretch)
1595Phenyl ring stretch
1002Phenyl ring breathing
Benzoic Acid1629C=O stretch
1603Phenyl ring stretch
1002Phenyl ring breathing

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy probes low-frequency vibrational modes, typically in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹), which are associated with collective motions of molecules, such as intermolecular vibrations and lattice phonons. This makes THz spectroscopy a powerful tool for studying the intermolecular interactions that define the co-crystal structure. nih.govntt-review.jp

In pharmaceutical co-crystals, THz spectra often exhibit unique and distinct absorption bands that are absent in the spectra of the individual components. nih.govmdpi.com These new peaks arise from the hydrogen bonding and other non-covalent interactions that form the co-crystal lattice. For instance, in a cocrystal of olmesartan and benzoic acid, characteristic bands were observed at 0.64 and 1.33 THz, which were significantly different from the absorption peaks of the individual starting materials. jlu.edu.cn

The vibrational modes observed in the THz region are often related to the hydrogen bonding network. nih.gov Density functional theory (DFT) calculations can be used to simulate the THz spectra and assign the observed absorption peaks to specific intermolecular vibrational modes, providing a deeper understanding of the co-crystal structure. nih.govjlu.edu.cn

Spectroscopic Signatures of Intermolecular Interactions

The formation of the this compound co-crystal is driven by intermolecular interactions, primarily hydrogen bonding between the amide group of benzamide and the carboxylic acid group of benzoic acid. acs.orgresearchgate.net These interactions give rise to distinct spectroscopic signatures that can be observed using vibrational spectroscopy.

In the FTIR spectrum, the most prominent signatures of these interactions are the shifts in the stretching frequencies of the N-H and C=O groups. acs.org The formation of hydrogen bonds typically leads to a red-shift (a shift to lower wavenumbers) of the N-H stretching vibrations and a blue-shift (a shift to higher wavenumbers) of the bending vibrations. researchgate.net The appearance of new bands and the disappearance or shifting of existing bands in the FTIR spectrum provide direct evidence of the formation of the acid-amide heterosynthon, a common and robust supramolecular motif in co-crystals. mdpi.com

While Raman spectroscopy is less sensitive to these particular interactions in the this compound system, changes in the phenyl ring modes can sometimes indicate perturbations in the crystal packing and intermolecular environment. sci-hub.se The combination of FTIR and Raman spectroscopy, along with other analytical techniques, provides a comprehensive picture of the intermolecular interactions governing the co-crystal structure. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a valuable technique for the characterization of crystalline and amorphous solids, providing information about the local chemical environment of atomic nuclei.

Elucidation of Molecular Conformation and Dynamics

In the context of this compound co-crystalline systems, ssNMR can be employed to elucidate the molecular conformation and dynamics within the crystal lattice. By analyzing the chemical shifts and couplings of nuclei such as ¹H, ¹³C, and ¹⁵N, it is possible to gain insights into the specific arrangement of molecules and the nature of the intermolecular interactions.

For example, ¹H ssNMR can be used to probe the hydrogen bonding network directly by observing the chemical shifts of the protons involved in these interactions. Changes in the chemical shifts of the amide and carboxylic acid protons upon co-crystal formation can provide quantitative information about the strength and geometry of the hydrogen bonds.

¹³C ssNMR is sensitive to the local electronic environment of the carbon atoms. The formation of the co-crystal can lead to changes in the ¹³C chemical shifts of the carbonyl carbons in both benzamide and benzoic acid, as well as the carbons in the phenyl rings. These changes can be correlated with the structural modifications that occur upon co-crystallization.

Proton Transfer Phenomena in the Solid State

In the solid-state analysis of acid-base complexes like the this compound system, a crucial aspect of characterization is determining the extent of proton transfer between the constituent molecules. This phenomenon dictates whether the resulting solid is a co-crystal, held together by hydrogen bonds, or a salt, formed by ionic bonds after complete proton transfer.

The "pKa rule" is a well-established guideline used to predict the likelihood of proton transfer. This rule states that for a salt to form, the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(baseH+) - pKa(acid)) should be greater than a certain value, often cited as being between 2 and 4. Conversely, a ΔpKa below this threshold suggests the formation of a co-crystal. However, predictions based on aqueous pKa values for solid-state behavior can be complex due to the significantly different solvation environment. biointerfaceresearch.com

Detailed studies on various organic acid-base systems utilize a combination of X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and solid-state nuclear magnetic resonance (ssNMR) to definitively characterize the nature of the intermolecular bond. whiterose.ac.uk XPS, for instance, can distinguish between a protonated (salt) and a hydrogen-bonded (co-crystal) nitrogen species by observing the chemical shift of the N 1s binding energy. whiterose.ac.uk Similarly, ssNMR shows significant shifts when a proton is transferred from the acid to the base. whiterose.ac.uk While computational studies have been performed on this compound systems to calculate interaction energies, experimental evidence suggests that other crystal packing forces play a significant role in stabilizing the co-crystal structure, highlighting the complexity beyond simple proton transfer predictions. researchgate.netfigshare.com

Thermal Analysis Techniques

Thermal analysis is indispensable for characterizing co-crystalline systems, offering data on their formation, stability, and phase transitions. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermal Microscopy provide a comprehensive understanding of the thermal behavior of this compound co-crystals.

Differential Scanning Calorimetry (DSC) is a primary tool for screening and characterizing co-crystals. biointerfaceresearch.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting thermogram provides information on melting points, phase transitions, and the formation of new crystalline phases.

In the context of the this compound system, DSC is used to analyze the physical mixture of the two components. researchgate.netresearchgate.net If no interaction occurs upon heating, the thermogram would typically show an endothermic event corresponding to the melting of the eutectic mixture. researchgate.net However, the formation of a co-crystal is often indicated by a more complex thermal profile. For a 1:1 physical mixture of benzamide and benzoic acid, the DSC curve may show a single endothermic effect corresponding to the melting of a eutectic mixture, which can sometimes overlap with the co-crystal melting temperature, making unambiguous determination difficult without complementary techniques. researchgate.net In other cases, the thermogram might display an initial endotherm for the eutectic melt, followed by an exothermic peak representing the crystallization of the more stable co-crystal phase from the melt, and finally, a second endotherm at a higher temperature corresponding to the melting of the newly formed co-crystal. researchgate.netnih.gov

The melting point of the co-crystal is a unique physical property, distinct from the melting points of the individual components or their eutectic mixture. nih.gov

Table 1: DSC Thermal Events for Benzamide and Benzoic Acid Systems This table is interactive. Click on the headers to sort the data.

System Event Type Onset Temperature (°C) Peak Temperature (°C) Description
Benzamide Endotherm - ~128-130 Melting of pure Benzamide
Benzoic Acid Endotherm - ~122 Melting of pure Benzoic Acid
1:1 this compound Physical Mixture Endotherm - ~121.0 ± 0.2 Eutectic melting. researchgate.net

Note: Specific temperatures can vary based on experimental conditions such as heating rate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and composition of co-crystals. For a simple co-crystal system that is stable until decomposition, the TGA curve will show a mass loss at the decomposition temperature.

In more complex systems, such as solvates or hydrates of co-crystals, TGA can identify the temperature at which the solvent is lost. nih.gov For non-solvated this compound systems, TGA is used to confirm that no significant mass loss occurs prior to the melting or decomposition of the co-crystal, indicating the formation of a stable, non-solvated phase. mdpi.com When coupled with techniques like mass spectrometry (TGA-MS), it can identify the specific molecules being evolved during thermal events. For instance, in studies of related 2:1 co-crystals of benzoic acid and isonicotinamide, TGA-MS confirmed the loss of one equivalent of benzoic acid during a solid-state transformation to a 1:1 co-crystal upon heating. core.ac.ukkcl.ac.ukresearchgate.net

Thermal microscopy, also known as hot-stage microscopy (HSM), is a visual technique that provides valuable complementary information to DSC and TGA. It allows for the direct observation of a sample as it is heated or cooled, revealing morphological changes such as melting, recrystallization, and phase transformations in real-time. nih.gov

This technique is particularly effective for interpreting ambiguous DSC results. researchgate.netnih.gov For example, if a DSC thermogram shows complex peaks, HSM can help to distinguish between events like eutectic melting, co-crystal formation from the melt, and the final melting of the co-crystal. In studies of co-crystal systems, HSM has been used to observe the transformation of one crystal form to another on the crystal surface upon heating. core.ac.ukkcl.ac.uk This direct visualization confirms the nature of the thermal events and provides insight into the kinetics and mechanism of the transformation, such as whether it initiates at the surface or throughout the bulk of the crystal. core.ac.ukkcl.ac.ukresearchgate.net

Intermolecular Interactions and Supramolecular Synthons in Benzamide Benzoic Acid Systems

Comprehensive Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the benzamide-benzoic acid system, playing a crucial role in molecular recognition and self-assembly. mdpi.com The presence of both hydrogen bond donors (the amide N-H and carboxylic O-H groups) and acceptors (the amide and carboxylic carbonyl oxygens) allows for the formation of robust and predictable networks. mdpi.comuniversityofgalway.ie These networks are the primary drivers for the formation of co-crystals between various derivatives of benzamide (B126) and benzoic acid. researchgate.net

The most prominent and energetically favorable supramolecular synthon in the this compound system is the carboxylic acid…amide heterosynthon. This motif consists of a pair of hydrogen bonds: one between the carboxylic hydroxyl group and the amide carbonyl oxygen (O-H···O), and another between one of the amide N-H protons and the carboxylic carbonyl oxygen (N-H···O). nih.govresearchgate.netacs.org

This planar, dimeric interaction is a highly reliable pattern in co-crystal engineering involving carboxylic acids and primary amides. nih.gov Studies have shown that the O-H···O hydrogen bond is particularly crucial for the formation of this heterodimer. nih.govacs.org The formation and stability of these heterosynthons can be influenced by the electronic properties of substituents on the benzoic acid molecule. For instance, the presence of electron-withdrawing groups on the benzoic acid can strengthen the intermolecular acid-amide interaction, making co-crystal formation more successful. acs.orgresearchgate.net Spectroscopic methods, such as Fourier Transform Infrared Spectroscopy (FTIR), can be used to identify these heterosynthons, with characteristic peaks indicating the specific N-H···O and O-H···O interactions. nih.govresearchgate.net

Synthon ComponentInteraction TypeKey Feature
Benzoic Acid (–COOH)Hydrogen Bond Donor/AcceptorO-H group acts as a strong donor; C=O group acts as an acceptor.
Benzamide (–CONH₂)Hydrogen Bond Donor/AcceptorN-H groups act as donors; C=O group acts as a strong acceptor.
Acid-Amide HeterodimerO-H···O and N-H···OForms a robust and planar supramolecular synthon. nih.govacs.org

While the acid-amide heterosynthon is generally preferred, the formation of homosynthons, where molecules of the same type interact, can also occur. In the this compound system, this involves amide…amide and acid…acid interactions.

The acid…acid homosynthon is a well-known structural motif for carboxylic acids, where two molecules form a cyclic dimer through a pair of O-H···O hydrogen bonds. mdpi.comscispace.com This is a very stable arrangement for benzoic acid in its pure crystalline form. researchgate.net

The amide…amide homosynthon typically involves two amide molecules linked by a pair of N-H···O hydrogen bonds, forming a centrosymmetric dimer. mdpi.comresearchgate.net Benzamide itself can form networks of hydrogen bonds via its NH₂ group. mdpi.com Although the heterosynthon is often energetically preferred, the preferential occurrence of amide-amide and acid-acid homosynthons has been observed in some co-crystals, presenting an intriguing aspect of supramolecular chemistry. acs.orgresearchgate.net

Synthon TypeInteracting MoleculesHydrogen Bonds InvolvedCommonality
Heterosynthon Carboxylic Acid + AmideO-H···O, N-H···OEnergetically preferred in acid-amide co-crystals. researchgate.net
Acid Homosynthon Carboxylic Acid + Carboxylic AcidO-H···O, O-H···OCommon dimer motif for carboxylic acids. mdpi.comscispace.com
Amide Homosynthon Amide + AmideN-H···O, N-H···OForms stable dimers in amide crystals. mdpi.comresearchgate.net

The specific hydrogen bonds within the this compound system, namely N-H···O and O-H···O, have been characterized using both computational and experimental methods. Quantum-chemical simulations and Car–Parrinello molecular dynamics have been employed to investigate the nature of these intermolecular bonds. mdpi.com These studies show that the formation of these hydrogen bonds leads to a decrease in the N···O or O···O interatomic distances and an elongation of the covalent O-H or N-H bonds, which enhances proton sharing. mdpi.com

Role of Non-Covalent Interactions Beyond Hydrogen Bonds

The aromatic phenyl rings of both benzamide and benzoic acid are capable of engaging in π-stacking interactions. These interactions occur when the electron-rich π-systems of adjacent aromatic rings align, contributing to the cohesive energy of the crystal. These can manifest as either face-to-face or edge-to-face (T-shaped) arrangements. mdpi.com

In some co-crystal systems, π-π stacking is a significant factor in the supramolecular assembly. humanjournals.com The interplay between hydrogen bonding and π-stacking can dictate the final crystal structure. For example, in some systems, strong hydrogen bonding motifs may force the aromatic rings into specific orientations that facilitate favorable π-π interactions. researchgate.net Computational studies have indicated that in certain this compound systems, crystal packing forces, which include π-stacking, can be the determining factor in whether a co-crystal forms. researchgate.net

Molecular Recognition and Self-Assembly Principles

In this compound systems, the principles of molecular recognition and self-assembly are predominantly governed by the formation of specific and reliable non-covalent interactions, particularly hydrogen bonds. The primary driving force for the assembly of these molecules into a co-crystal structure is the formation of the acid-amide supramolecular heterosynthon. researchgate.netnih.govnih.gov This synthon is a robust and predictable hydrogen-bonding motif where the carboxylic acid group of benzoic acid interacts with the primary amide group of benzamide.

This interaction typically involves two-point hydrogen bonding: the acidic proton of the carboxylic acid is donated to the carbonyl oxygen of the amide, and one of the amide protons is donated to the carbonyl oxygen of the carboxylic acid, forming a stable eight-membered ring motif. This highly directional and specific interaction allows the two different molecular components to recognize each other and assemble into a well-defined, ordered supramolecular structure. The stability and predictability of this acid-amide linkage make it a cornerstone in the field of crystal engineering and the design of multi-component molecular solids. mdpi.com

The self-assembly process involves the spontaneous organization of benzamide and benzoic acid molecules from a disordered state (such as in solution or a melt) into a thermodynamically stable, crystalline architecture. researchgate.net The fidelity of the molecular recognition between the carboxylic acid and amide functional groups ensures the selective formation of the heterosynthon over potential competing interactions, such as acid-acid or amide-amide homosynthons.

Synthon Prediction and Design Strategies

The prediction and design of supramolecular synthons in this compound systems are rooted in the principles of crystal engineering, which views the formation of molecular crystals as a process of molecular recognition and self-assembly. The primary strategy revolves around the known reliability and high propensity of the acid-amide heterosynthon to form. nih.gov

Key Design Strategies Include:

Hierarchical Hydrogen Bonding: The design strategy prioritizes the formation of the most stable hydrogen bonds. In the this compound system, the acid-amide heterosynthon is energetically favored over the acid-acid or amide-amide homodimers that would form in the pure components.

Computational Modeling: Computational studies are employed to predict the likelihood of cocrystal formation and the stability of the resulting synthons. acs.orgresearchgate.net These methods can calculate intermolecular interaction energies, helping to screen potential coformers and understand the influence of molecular structure on synthon stability. For instance, calculations can indicate whether the interaction between a specific substituted benzoic acid and benzamide is strong enough to favor cocrystal formation over the crystallization of individual components. acs.orgresearchgate.net

Coformer Selection: The design process involves the rational selection of coformers based on their functional groups. Benzamide and its derivatives are frequently chosen as model systems because of their capacity to form the desired acid-amide heterosynthon. nih.gov The strategy involves pairing them with benzoic acid derivatives to systematically study how structural modifications impact the resulting supramolecular architecture.

The predictability of this specific synthon allows for a targeted approach to creating new materials, where the resulting crystal structure and its properties can be engineered with a degree of confidence.

Influence of Substituents on Interaction Strength and Selectivity

The electronic properties of substituents on the aromatic rings of both benzamide and benzoic acid play a critical role in modulating the strength and selectivity of the intermolecular interactions. Research has shown that the success of forming this compound cocrystals is highly dependent on the nature of the substituents on the benzoic acid molecule. acs.orgresearchgate.net

A key finding is that cocrystallizations are generally successful only when electron-withdrawing functional groups are present as substituents on the benzoic acid. acs.orgresearchgate.net These groups increase the acidity of the carboxylic acid proton, making it a stronger hydrogen bond donor. This, in turn, strengthens the intermolecular acid-amide interaction, providing the necessary thermodynamic stability for the cocrystal to form. acs.orgresearchgate.net In contrast, electron-donating groups on the benzoic acid decrease its acidity, weakening the interaction and making cocrystal formation less favorable. libretexts.orgnih.gov

This effect has been systematically studied and supported by computational analysis, which confirms that electron-withdrawing substituents lead to a more favorable intermolecular interaction energy between the acid and the amide. acs.orgresearchgate.net

Table 1: Effect of Benzoic Acid Substituents on Cocrystal Formation with Benzamide

Benzoic Acid SubstituentElectronic EffectCocrystal Formation with BenzamideRationale
Nitro (-NO₂)Strong Electron-WithdrawingSuccessfulIncreases acidity of the carboxylic acid, strengthening the acid-amide hydrogen bond. acs.orglibretexts.org
Cyano (-CN)Electron-WithdrawingSuccessfulStabilizes the carboxylate anion, making the acid a better proton donor. libretexts.org
Halogens (-F, -Cl, -Br)Inductive Electron-WithdrawingSuccessfulEnhance the hydrogen bond donor capacity of the carboxylic acid. acs.orgresearchgate.net
Hydrogen (-H)NeutralUnsuccessfulThe interaction energy is not sufficient to stabilize the cocrystal lattice over the individual component lattices. acs.orgresearchgate.net
Methyl (-CH₃)Electron-DonatingUnsuccessfulDecreases acidity of the carboxylic acid, weakening the key hydrogen bond interaction.
Methoxy (-OCH₃)Electron-DonatingUnsuccessfulReduces the strength of the acid-amide heterosynthon.

This table is a representation of findings described in the literature. acs.orgresearchgate.netlibretexts.org

Furthermore, a correlation has been observed between the calculated interaction energy and the Hammett substitution constant (σ), which quantifies the electronic effect of a substituent. acs.orgresearchgate.net This provides a predictive tool for assessing the likelihood of cocrystal formation.

An interesting anomaly is the "ortho-effect," where almost any substituent in the ortho-position of benzoic acid increases its acid strength, regardless of whether it is electronically withdrawing or donating. libretexts.org This is thought to be a combination of steric and electronic factors, where the substituent forces the carboxyl group out of the plane of the benzene (B151609) ring, affecting its resonance and increasing acidity. libretexts.org This can also influence the geometry and stability of the resulting supramolecular synthon.

Computational and Theoretical Investigations of Benzamide Benzoic Acid Co Crystals

Quantum Chemical Topology Analysis

Quantum Chemical Topology Analysis provides a framework for partitioning a molecule's electronic properties into atomic or group contributions based on the topology of the electron density. This approach offers profound insights into the nature of chemical bonds and intermolecular interactions that govern the formation and stability of co-crystals.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that defines chemical bonding and structure based on the topology of the electron density, an observable quantum mechanical property. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his research group, QTAIM partitions molecular space into distinct atomic basins, each containing a single nucleus that acts as an attractor for the surrounding electron density. wikipedia.orgwiley-vch.de

In the context of benzamide-benzoic acid co-crystals, QTAIM analysis is employed to characterize the intermolecular interactions, particularly the crucial hydrogen bonds that form the primary supramolecular synthons. The theory identifies bond paths, which are lines of maximum electron density linking interacting nuclei, as universal indicators of all types of chemical bonding. wiley-vch.de The point on this path where the electron density is at a minimum is known as the bond critical point (BCP).

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the interaction.

Electron Density (ρ(r)) : The magnitude of ρ at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted in the internuclear region.

For the this compound system, QTAIM would be used to analyze the BCPs corresponding to the O-H···O and N-H···O hydrogen bonds that form the acid-amide heterosynthon. This analysis provides a rigorous, quantitative measure of the strength and characteristics of these interactions, which are fundamental to the co-crystal's structure.

QTAIM Parameter at Bond Critical Point (BCP)Interpretation for Intermolecular Interactions
Electron Density (ρ)Higher value indicates a stronger interaction.
Laplacian of Electron Density (∇²ρ)Positive value indicates a closed-shell interaction (e.g., hydrogen bond).
Total Energy Density (H)Negative value suggests some degree of covalent character in the hydrogen bond.

Energy Decomposition Analysis (e.g., Symmetry-Adapted Perturbation Theory, SAPT)

Energy Decomposition Analysis (EDA) methods are computational techniques used to partition the total interaction energy between molecules into physically meaningful components. Symmetry-Adapted Perturbation Theory (SAPT) is one such method that provides a detailed understanding of the fundamental forces driving intermolecular association, such as in the formation of this compound co-crystals. vu.nl

SAPT calculates the interaction energy directly from the properties of the isolated monomers, avoiding the basis set superposition error that can affect other methods. The total interaction energy is decomposed into four primary terms:

Electrostatics (E_elec) : The classical Coulombic interaction between the static charge distributions of the two molecules. This is typically the dominant attractive force in systems with polar functional groups, such as the carboxylic acid and amide groups in the this compound pair.

Exchange (E_exch) : Also known as Pauli repulsion, this is a short-range repulsive term arising from the quantum mechanical requirement that electrons of the same spin cannot occupy the same region of space.

Induction (E_ind) : This attractive term accounts for the polarization of one molecule by the static charge distribution of the other. It reflects the distortion of a molecule's electron cloud in response to the electric field of its partner.

Dispersion (E_disp) : A purely quantum mechanical attractive force that arises from the correlated fluctuations of electrons in the interacting molecules. It is a crucial component of van der Waals interactions.

By quantifying these components, SAPT analysis reveals the precise nature of the forces holding the benzamide (B126) and benzoic acid molecules together in the co-crystal lattice. It can elucidate whether the stability is primarily driven by electrostatic hydrogen bonding, induction, or cumulative dispersion forces, providing invaluable insight into the design principles of co-crystals.

Lattice Energy and Interaction Energy Calculations

Computational energy calculations are essential for understanding and predicting the formation and stability of co-crystals. These methods evaluate the energetic favorability of the co-crystal lattice compared to the lattices of the individual components.

Prediction of Co-Crystal Stability and Formation Propensity

The propensity of two molecules to form a co-crystal is fundamentally governed by thermodynamics. A co-crystal will form only if the Gibbs free energy of the co-crystal phase is lower than that of the constituent pure solid phases. Lattice energy calculations are a primary tool for predicting this stability.

Lattice energy is the energy released when constituent molecules come together from the gas phase to form a crystal lattice. By comparing the calculated lattice energy of a hypothetical co-crystal with the sum of the lattice energies of the individual components, one can predict the thermodynamic favorability of co-crystal formation.

In the case of the this compound system, computational studies have been instrumental in explaining experimental observations. For example, while benzamide readily forms a co-crystal with salicylic (B10762653) acid, it does not with benzoic acid under similar conditions. acs.orgresearchgate.net Lattice energy calculations on the actual salicylic acid/benzamide structure and a hypothetical benzoic acid/benzamide structure revealed an energy difference of approximately 50 kJ/mol, indicating that the packing forces in the hypothetical co-crystal are insufficient to stabilize the structure. acs.orgresearchgate.netresearchgate.net This highlights the power of lattice energy calculations in predicting co-crystal formation.

Furthermore, studies have shown that the formation of benzamide co-crystals with substituted benzoic acids is often successful only when electron-withdrawing groups are present on the benzoic acid molecule. acs.orgresearchgate.netresearchgate.net Computational analysis supports this by showing that these groups strengthen the crucial intermolecular acid-amide interaction, thereby increasing the stability of the co-crystal. acs.orgresearchgate.netresearchgate.net

Correlation with Hammett Substitution Constants

The Hammett equation is a well-established tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. cambridge.orglibretexts.org The Hammett substitution constant, sigma (σ), quantifies the electronic (inductive and resonance) effect of a substituent. viu.ca Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. cambridge.org

In the study of this compound co-crystals, a correlation has been demonstrated between the calculated intermolecular interaction energy and the Hammett substitution constant of the group on the benzoic acid. acs.orgresearchgate.netresearchgate.net This relationship provides a quantitative framework for predicting co-crystal formation propensity.

The key finding is that co-crystallization attempts are generally successful only when the benzoic acid component bears substituents with positive Hammett constants (i.e., electron-withdrawing groups). acs.orgresearchgate.net These groups increase the acidity of the carboxylic acid proton, leading to a stronger and more favorable hydrogen-bonding interaction with the benzamide molecule. This enhanced acid-amide interaction is a critical factor in stabilizing the resulting co-crystal structure. This correlation serves as a valuable predictive tool, allowing researchers to screen potential co-formers and prioritize experimental efforts.

Substituent on Benzoic AcidHammett Constant (σ_para)Electronic EffectEffect on Acid-Amide Interaction StrengthCo-crystal Formation Propensity with Benzamide
-NO₂+0.78Strongly Electron-WithdrawingStrengthenedHigh
-Cl+0.23Electron-WithdrawingStrengthenedModerate-High
-H0.00NeutralBaselineLow/Unsuccessful
-CH₃-0.17Electron-DonatingWeakenedVery Low
-OCH₃-0.27Strongly Electron-DonatingWeakenedVery Low

Thermodynamics and Kinetics of Benzamide Benzoic Acid Co Crystallization

Phase Diagram Construction and Analysis

The construction of a phase diagram is essential for understanding the solid-state behavior of a multi-component system like benzamide-benzoic acid. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are pivotal in identifying the different phases that exist at various compositions and temperatures.

For the this compound system, DSC thermograms reveal the formation of a 1:1 co-crystal, which is identified by a distinct melting endotherm at 82.2 °C. This is significantly different from the melting points of pure benzamide (B126) (128.9 °C) and pure benzoic acid (123.7 °C), confirming the creation of a new crystalline phase. The shape of the phase diagram can distinguish between a simple eutectic system and one involving co-crystal formation; a "V" shape typically indicates a eutectic, whereas a "W" shape points to the presence of a co-crystal phase.

XRPD patterns provide definitive structural evidence. The 1:1 co-crystal exhibits a unique diffraction pattern, different from those of the individual components. Studies have also been conducted on non-stoichiometric mixtures, which show the presence of the co-crystal phase alongside the excess component, allowing for the mapping of phase boundaries.

Table 1: Melting Point Data for the this compound System

Component Melting Point (°C) Enthalpy of Fusion (J/g)
Benzoic Acid 123.7 139.1
Benzamide 128.9 158.1
1:1 Co-crystal 82.2 117.5

Data sourced from DSC thermograms.

Formation Thermodynamics

The spontaneity and stability of co-crystallization are governed by fundamental thermodynamic parameters. The Gibbs free energy of formation, composed of enthalpic and entropic contributions, determines whether co-crystal formation is favorable.

The Gibbs free energy of formation (ΔGf) must be negative for a co-crystal to form spontaneously and be thermodynamically stable relative to the individual components. While the calculated energy of interaction for the acid-amide dimer between benzamide and benzoic acid is favorable and comparable to that of the benzamide-salicylic acid dimer (which does form a stable co-crystal), the this compound co-crystal does not readily form.

The Gibbs free energy is defined by the equation ΔG = ΔH - TΔS, where ΔH is the change in enthalpy and ΔS is the change in entropy.

Enthalpy (ΔH): This term represents the change in heat content of the system and is largely related to the strength of intermolecular interactions in the crystal lattice. For the this compound system, the large positive lattice energy difference (~50 kJ/mol) indicates a significant enthalpic barrier to co-crystal formation. This suggests that the energy required to break the bonds in the individual crystal lattices is not sufficiently compensated by the energy released upon forming the co-crystal lattice. In the closely related salicylic (B10762653) acid-benzamide system, co-crystal formation has been found to be endothermic (unfavorable enthalpy).

Co-Crystal Screening Methodologies and Efficiency Assessment

Identifying potential co-crystal systems requires effective screening techniques. For systems involving benzamide and benzoic acid derivatives, several methods have been systematically compared. The primary techniques include Differential Scanning Calorimetry (DSC), thermal microscopy, and the saturation temperature method.

DSC Screening: This method involves analyzing a physical mixture of the components. The appearance of an exothermic event (crystallization) followed by a new endothermic event (melting of the co-crystal) upon heating can indicate co-crystal formation. It is valued for its speed and satisfactory accuracy.

Thermal Microscopy (Hot-Stage Microscopy): This technique allows for direct visual observation of physical changes, such as melting or the growth of new crystals, as a sample is heated. It is particularly effective as a complementary technique to clarify ambiguous DSC results.

Saturation Temperature Method: This solution-based method involves measuring the saturation temperature of a solution containing both components. It has the highest success rate for identifying co-crystals but has a more limited range of application.

Other common screening methods include crystallization from solution (slow evaporation), crystallization from the melt, and solvent-drop grinding.

Table 2: Comparison of Co-Crystal Screening Techniques

Method Principle Advantages Limitations
DSC Screening Thermal analysis of physical mixtures Fast, satisfactory accuracy Can produce ambiguous results
Thermal Microscopy Visual observation during heating Complements DSC, clarifies results Qualitative, depends on visual change
Saturation Temp. Method Solution-based temperature measurement Highest screen-out rate Narrower range of application

Information sourced from a comparative study on benzamide and benzoic acid derivatives.

Kinetic Control in Co-Crystal Growth

Even when thermodynamically viable, co-crystal formation can be governed by kinetics. The rates of nucleation and crystal growth are critical factors that determine the outcome of a crystallization experiment.

Studies on the crystal growth of benzamide (Form I) have investigated the impact of additives, including benzoic acid. Research has shown that benzoic acid acts as a growth inhibitor for benzamide crystals. Specifically, it was found to inhibit growth along the b-axis by adsorbing onto the {011} faces. This disrupts the formation of the hydrogen-bonded ribbon of amide dimers that is necessary for growth in that direction. This finding highlights the kinetic challenges in co-crystallization; one component can interfere with the crystal growth of the other, potentially hindering the formation of a co-crystal phase even when a stable nucleus is formed.

Real-Time Monitoring of Co-Crystallization Processes

The continuous and precise monitoring of the co-crystallization process in real-time is essential for understanding reaction kinetics, ensuring product quality, and enabling process control. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPP) that affect critical quality attributes (CQA). stepscience.comamericanpharmaceuticalreview.com For the co-crystallization of benzamide and benzoic acid, in-situ spectroscopic techniques are particularly valuable for tracking the transformation from individual components to the final co-crystal structure.

Spectroscopic Monitoring Techniques

Optical spectroscopy is a primary tool for the real-time analysis of co-crystallization. americanpharmaceuticalreview.com Among the available methods, Raman spectroscopy is frequently employed due to its ability to provide specific chemical and structural information about both the solution and solid phases during the process. americanpharmaceuticalreview.comsdu.dk This technique can differentiate between the starting materials and the co-crystal product by identifying unique vibrational modes associated with each species.

In a typical setup for monitoring the solution-based co-crystallization of benzamide and benzoic acid, a Raman probe is inserted directly into the crystallizer. The probe collects spectra at regular intervals as the process unfolds. The initial spectra would show characteristic peaks corresponding to dissolved and suspended benzamide and benzoic acid. As co-crystallization proceeds, the intensity of these initial peaks decreases, while new peaks, characteristic of the this compound co-crystal, appear and intensify. mdpi.com For instance, a key observable change would be the shift in the carbonyl (C=O) stretching frequency as the acid-amide supramolecular heterosynthon forms, which is the foundational hydrogen bonding interaction in this co-crystal. nih.govresearchgate.net

Near-infrared (NIR) spectroscopy can also be used in combination with Raman spectroscopy to monitor the chemical composition of the solution phase, providing complementary data on solute concentration and supersaturation levels. americanpharmaceuticalreview.com

Research Findings and Kinetic Analysis

Real-time monitoring provides a wealth of data that is crucial for understanding the thermodynamics and kinetics of the co-crystallization process. By tracking the concentration of the reactants and the formation of the co-crystal product over time, key kinetic parameters can be determined. mdpi.com

Studies on analogous systems, such as the theophylline-benzoic acid co-crystal, demonstrate how on-line Raman monitoring can reveal the influence of various process parameters on the rate of co-crystal formation. mdpi.com Similar investigations on the this compound system would allow for the optimization of conditions like temperature, solvent system, and initial concentration of reactants.

The data generated from real-time monitoring allows researchers to:

Determine Nucleation Time: Pinpoint the exact time and conditions (temperature, concentration) at which the first co-crystals begin to form. mdpi.com

Calculate Crystal Growth Rate: Quantify the rate at which the co-crystal mass increases after nucleation.

Identify Polymorphic Transformations: Detect if any unstable intermediate forms or polymorphic transitions occur during the crystallization process. sdu.dk

Ensure Stoichiometric Fidelity: Confirm that the desired 1:1 stoichiometric co-crystal is forming without an excess of either starting component crystallizing separately.

The following interactive table illustrates the type of data that can be obtained from real-time Raman monitoring of the this compound co-crystallization under different experimental conditions. The percentage of co-crystal formation is calculated by analyzing the intensity of a characteristic Raman peak unique to the co-crystal structure relative to its maximum intensity at the end of the process.

Time (minutes)Experimental ConditionCo-crystal Formation (%)
0Condition A: 25°C, Low Supersaturation0
10Condition A: 25°C, Low Supersaturation5
20Condition A: 25°C, Low Supersaturation15
30Condition A: 25°C, Low Supersaturation35
40Condition A: 25°C, Low Supersaturation60
50Condition A: 25°C, Low Supersaturation85
60Condition A: 25°C, Low Supersaturation98
0Condition B: 25°C, High Supersaturation0
10Condition B: 25°C, High Supersaturation20
20Condition B: 25°C, High Supersaturation55
30Condition B: 25°C, High Supersaturation90
40Condition B: 25°C, High Supersaturation99
0Condition C: 40°C, Low Supersaturation0
10Condition C: 40°C, Low Supersaturation15
20Condition C: 40°C, Low Supersaturation45
30Condition C: 40°C, Low Supersaturation75
40Condition C: 40°C, Low Supersaturation99

As illustrated by the data, higher supersaturation (Condition B vs. A) and higher temperature (Condition C vs. A) both lead to a faster rate of co-crystal formation. mdpi.com This quantitative, real-time data is invaluable for developing robust and reproducible co-crystallization processes, enabling the implementation of control strategies to consistently produce co-crystals with the desired properties.

Polymorphism and Solvatomorphism in Benzamide Benzoic Acid Co Crystalline Systems

Identification and Characterization of Polymorphic Forms

Research has confirmed the formation of a 1:1 stoichiometric co-crystal of benzamide (B126) and benzoic acid. The characterization of this co-crystal has been primarily achieved through X-ray powder diffraction (XRPD), thermal analysis, and vibrational spectroscopy.

X-ray Powder Diffraction (XRPD) has been instrumental in identifying the unique crystalline phase of the co-crystal, distinguishing it from the individual components. While the diffraction patterns of the starting materials, benzamide and benzoic acid, show their own characteristic peaks, the 1:1 co-crystal exhibits a distinct pattern. Key characteristic diffraction peaks for the benzamide-benzoic acid co-crystal have been identified at 2θ angles of approximately 17.4°, 23.4°, and 25.95°. acs.org In contrast, the individual components show different prominent peaks; for instance, in a mixture with a benzamide mole fraction of 0.666, scattering peaks at 18.05° and 26.5° 2θ, corresponding to the individual components, were observed to decrease in intensity as the co-crystal formed. acs.org

Thermal analysis , particularly Differential Scanning Calorimetry (DSC), provides further evidence for the formation of the co-crystal and offers insights into its thermal behavior. The 1:1 stoichiometric this compound co-crystal displays a melting endotherm with a maximum at 82.2 °C. acs.org The associated enthalpy of fusion for this transition has been measured to be 117.5 J/g. acs.org Interestingly, thermal analysis of a 1:1 physical mixture of benzamide and benzoic acid shows a single endothermic event at 121.0 ± 0.2 °C, which is attributed to the melting of a eutectic mixture. The absence of any subsequent exothermic or endothermic events in the thermogram for the physical mixture suggests that co-crystal formation does not occur from the eutectic melt under these specific DSC conditions.

Vibrational spectroscopy , such as Infrared (IR) spectroscopy, has been used to probe the intermolecular interactions within the co-crystal. While little change is observed in the vibrational modes of the phenyl groups of benzamide and benzoic acid upon co-crystal formation, significant changes are noted in the vibrational modes associated with the amide and carboxylic acid functional groups. acs.org These changes are indicative of the hydrogen bonding interactions that are fundamental to the formation and stability of the co-crystal. A broadened carbonyl band around 1650 cm⁻¹ in the IR spectrum is considered a diagnostic feature for the existence of the this compound co-crystal. acs.org This feature is an overlap of the out-of-plane deformation modes from both benzamide and benzoic acid. acs.org In contrast, Raman spectroscopy has been found to be less useful for the characterization of this particular co-crystal system. acs.org

While the existence of a 1:1 co-crystal is established, the literature reviewed does not provide definitive evidence for the existence of multiple polymorphic forms of the this compound co-crystal. Further research would be necessary to explore the potential for polymorphism in this system under a wider range of experimental conditions.

Influence of Crystallization Conditions on Polymorphism

The formation of specific polymorphic forms of a co-crystal is highly dependent on the crystallization conditions employed. Factors such as the choice of solvent, temperature, and the method of crystallization can dictate the resulting crystal structure.

For the broader category of benzamide co-crystals with substituted benzoic acids, it has been observed that co-crystallization is more successful when electron-withdrawing groups are present on the benzoic acid moiety. acs.orgresearchgate.net This suggests that the electronic properties of the constituent molecules play a crucial role in the thermodynamics and kinetics of co-crystal formation.

Various methods are utilized for the screening and synthesis of co-crystals, including:

Solution-based methods: Slow evaporation from a solution is a common technique. For instance, in the study of salicylic (B10762653) acid-benzamide co-crystals, ethanol (B145695) was used as a solvent, and crystals were allowed to form over a month at room temperature. biointerfaceresearch.com

Solid-state methods: Grinding, both neat and liquid-assisted, is another prevalent method. In liquid-assisted grinding, a small amount of solvent is added to the solid mixture during grinding, which can facilitate the molecular rearrangement necessary for co-crystal formation.

Thermal methods: Crystallization from a melt can also yield co-crystals.

While these general methods are applied to co-crystal synthesis, specific studies detailing the influence of a wide range of solvents and crystallization conditions on the potential polymorphism of the direct this compound co-crystal are not extensively available in the reviewed literature. The formation of new crystalline phases upon heating a mixture of benzamide and benzoic acid has been noted, but the structures of these phases could not be determined due to the difficulty in obtaining single crystals suitable for diffraction studies. nih.gov This highlights the experimental challenges in systematically studying the polymorphism of this system.

The table below summarizes various crystallization methods that are generally applied in the formation of co-crystals, which could be systematically employed to investigate the polymorphism of the this compound system.

Crystallization MethodDescriptionPotential Influence on Polymorphism
Slow Solvent Evaporation Dissolving stoichiometric amounts of components in a suitable solvent and allowing the solvent to evaporate slowly.The choice of solvent can influence which polymorph nucleates and grows. Solvent-solute interactions can stabilize specific conformations or packing arrangements.
Cooling Crystallization Preparing a saturated solution at an elevated temperature and then cooling it to induce crystallization.The cooling rate can affect the nucleation kinetics, with rapid cooling often favoring metastable polymorphs.
Liquid-Assisted Grinding Grinding the solid components together with a small amount of a liquid.The liquid can act as a lubricant and facilitate molecular mobility, potentially leading to different polymorphic forms than neat grinding.
Slurry Crystallization Stirring a suspension of the solid components in a solvent in which they have low solubility.This method can lead to the thermodynamically most stable polymorph over time through solvent-mediated phase transformation.
Melt Crystallization Heating the physical mixture of the components above their melting point and then cooling to crystallize.The cooling rate from the melt can significantly impact the resulting polymorphic form.

Solvatomorphism and Hydrate (B1144303) Formation

Solvatomorphism is the phenomenon where a substance, in this case, a co-crystal, can exist in different crystalline forms that incorporate solvent molecules into their crystal lattice. When the incorporated solvent is water, these forms are known as hydrates. The formation of solvates and hydrates can be an important consideration in the development of pharmaceutical co-crystals as it can affect their stability, dissolution, and bioavailability.

To systematically investigate the potential for solvatomorphism in the this compound system, a screening process involving crystallization from a variety of solvents with different properties (e.g., polarity, hydrogen bonding capability) would be necessary. The resulting crystalline solids would then need to be characterized using techniques such as single-crystal X-ray diffraction, thermogravimetric analysis (TGA) to detect solvent loss upon heating, and Karl Fischer titration to quantify water content in the case of hydrates.

The following table outlines the analytical techniques that would be crucial in the identification and characterization of potential solvates and hydrates of the this compound co-crystal.

Analytical TechniqueInformation Provided
Single-Crystal X-ray Diffraction Provides the definitive crystal structure, showing the arrangement of benzamide, benzoic acid, and any incorporated solvent molecules in the crystal lattice.
Powder X-ray Diffraction (PXRD) Can identify new crystalline phases that may be solvates or hydrates by comparing their diffraction patterns to that of the unsolvated co-crystal.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. A weight loss step at a temperature below the melting or decomposition of the co-crystal can indicate the loss of solvent molecules.
Differential Scanning Calorimetry (DSC) Can detect thermal events such as desolvation, which would appear as an endothermic peak prior to the melting of the co-crystal.
Karl Fischer Titration A specific method to quantify the amount of water present in a sample, which is essential for confirming the stoichiometry of a hydrate.
Vibrational Spectroscopy (IR, Raman) Can show changes in the vibrational modes of the co-crystal and the solvent upon formation of a solvate, indicating interactions between them.

Crystal Engineering Principles Applied to Benzamide Benzoic Acid Systems

Rational Design of Multi-Component Solid Forms

The rational design of multi-component solid forms, such as cocrystals, involves a deliberate strategy to bring together different molecules into a single crystal lattice. In the benzamide-benzoic acid system, this process is guided by the chemical nature of the interacting molecules. Research into cocrystallization attempts between benzamide (B126) and various substituted benzoic acids has revealed that the success of forming a stable cocrystal is not arbitrary.

A key finding is that cocrystallizations are generally successful only when the benzoic acid component contains electron-withdrawing functional groups. acs.org This observation provides a predictive tool for formers. Computational studies support these experimental results. For instance, lattice energy calculations have been used to compare the stability of different potential cocrystals. These calculations indicated a significant energy difference (approximately 50 kJ mol⁻¹) between a stable, experimentally observed system like salicylic (B10762653) acid/benzamide and a hypothetical, unobserved benzoic acid/benzamide cocrystal. acs.org This energy difference suggests that while the primary acid-amide interaction might be favorable, other crystal packing forces are insufficient to stabilize the simpler benzoic acid/benzamide cocrystal, highlighting the subtle balance of interactions that governs the formation of multi-component solids. acs.org

Table 1: Factors Influencing this compound Cocrystal Formation

Factor Observation Rationale
Substituents on Benzoic Acid Successful cocrystal formation is linked to the presence of electron-withdrawing groups. acs.org Electron-withdrawing groups strengthen the intermolecular acid-amide interaction, stabilizing the cocrystal structure. acs.org

Engineering of Supramolecular Synthons

Supramolecular synthons are robust and predictable non-covalent interactions that act as the "glue" in crystal engineering. In systems containing carboxylic acids and primary amides, the most prominent interaction is the acid-amide supramolecular heterosynthon. mdpi.com The engineering of these synthons in this compound derivatives allows for the fine-tuning of crystal packing and, consequently, the material's physical properties.

An extensive study of cocrystals formed from diverse benzamide and benzoic acid derivatives demonstrated a clear relationship between the acid-base strength of the components and the resulting supramolecular structure. researchgate.net The combination of strong acids with strong bases preferentially forms planar acid-amide heterodimers. researchgate.net This planarity is conducive to creating crystals with desirable mechanical properties, such as elasticity or the ability to be sheared. researchgate.net In contrast, combinations involving weak acids and weak bases are less likely to form this specific planar heterosynthon and tend to exhibit a greater diversity of interactions. researchgate.net This ability to guide supramolecular assembly by selecting components with specific electronic properties is a cornerstone of crystal engineering.

Table 2: Influence of Component Strength on Supramolecular Synthon Formation

Acid Strength Base Strength Predominant Synthon Behavior Resulting Crystal Property
Strong Strong Favors planar acid-amide heterodimers. researchgate.net Suitable for engineering deformable (elastic, shearable) crystals. researchgate.net
Strong Weak Ambivalent behavior. Less predictable.
Weak Strong Ambivalent behavior. Less predictable.

| Weak | Weak | Least favored for planar heterosynthon; synthon diversity is common. researchgate.net | Varied crystal packing. |

Additive-Induced Morphological Control in Crystal Growth

In the crystallization of benzamide (Form I), benzoic acid has been studied as a morphological additive. acs.orgacs.org Early work demonstrated that different additives selectively inhibit growth along different crystallographic axes. acs.org Specifically, when benzoic acid is used as an additive, it has been shown to inhibit the growth along the b-axis of the benzamide crystal. acs.org

Table 3: Effect of Additives on Benzamide (BZM-I) Crystal Morphology

Additive Molar % Observed Morphological Effect Reference
Benzoic Acid (BA) 10 mol % Inhibits growth along the b-axis. acs.org
o-Toluamide (oTAM) 10 mol % Inhibits growth along the a-axis. acs.org
p-Toluamide (pTAM) 10 mol % Inhibits growth along the c-axis, resulting in thin plates. acs.org

| m-Toluamide (mTAM) | 10 mol % | Inhibits growth along the c-axis. | acs.org |

Strategic Implications in Solid State Materials Science

Modification of Material Performance Attributes through Co-Crystallization

Co-crystallization is a powerful technique for altering the fundamental properties of a solid material without changing its core chemical identity. The formation of a new crystal lattice through non-covalent interactions between the constituent molecules can lead to significant changes in dissolution rates, thermodynamic stability, and mechanical behavior.

Control over Dissolution Behavior and Solution Thermodynamics

The dissolution of a solid is intrinsically linked to its crystal lattice energy and the thermodynamics of its interaction with a solvent. Co-crystallization can modify these factors, offering a predictable way to control how a material dissolves. The thermodynamic viability of a co-crystal is determined by the Gibbs free energy of formation (ΔGf), which accounts for both enthalpic (ΔHf) and entropic (ΔSf) contributions. A negative ΔGf indicates that the co-crystal is more stable than a simple physical mixture of its components. biointerfaceresearch.com

For amide-acid systems, the formation of co-crystals is often driven by the stability gained from strong hydrogen bonding. biointerfaceresearch.com Studies on analogous systems, such as the co-crystals of the pharmaceutical carbamazepine with benzamide (B126), have allowed for the experimental determination of these thermodynamic functions. These studies show that the stability and, consequently, the dissolution behavior are governed by a delicate balance of intermolecular forces. nih.gov

Interactive Data Table: Thermodynamic Parameters for Co-crystal Formation (Carbamazepine + Benzamide System)
ParameterValue at 298.15 KUnitReference
Gibbs Free Energy of Formation (ΔGf)-6.5 ± 0.2kJ/mol nih.gov
Enthalpy of Formation (ΔHf)-33.9 ± 2.6kJ/mol nih.gov
Entropy of Formation (TΔSf)-27.4 ± 2.7kJ/mol nih.gov

Enhancement of Solid-State Stability and Mechanical Properties

Beyond solubility, co-crystallization offers a pathway to enhance the physical robustness of materials. Co-crystals generally exhibit greater thermodynamic stability compared to amorphous forms, which is critical for handling, storage, and manufacturing. biointerfaceresearch.comresearchgate.net Furthermore, the mechanical properties of a material—such as its elasticity, plasticity, and tensile strength—can be profoundly altered by arranging molecules into a co-crystal lattice.

The mechanical behavior of acid-amide co-crystals is strongly correlated with the nature of the supramolecular synthons they form. nih.govacs.org The combination of strong acids and strong bases tends to favor planar acid-amide heterodimers, which are more conducive to creating flexible or deformable crystals. researchgate.net This principle allows for the transformation of brittle materials into more mechanically compliant ones. The improvement is often attributed to the presence of slip planes within the crystal structure. For example, studies on the mefenamic acid-nicotinamide co-crystal revealed that the co-crystal possesses flat slip planes, allowing layers to slide past one another under stress. researchgate.net This contrasts with the zigzag-shaped slip planes in the pure drug, which lead to brittleness. researchgate.net This engineering of crystal packing provides a clear strategy for improving the tableting and manufacturing performance of materials. researchgate.net

Interactive Data Table: Correlation of Acidity/Basicity with Mechanical Properties in Acid-Amide Co-crystals
QuadrantAcid StrengthAmide BasicityFavored SynthonLikelihood of Deformable CrystalsReference
IStrongStrongPlanar HeterodimerHigh (57%) nih.govacs.org
IIStrongWeakAmbivalentLow (14%) nih.govacs.org
IIIWeakStrongAmbivalentLow (14%) nih.govacs.org
IVWeakWeakDiverse/Non-PlanarLow (14%) nih.govacs.org

Development of Novel Co-Crystalline Materials with Tailored Properties

The development of new materials with precisely defined properties is a central goal of materials science. The benzamide-benzoic acid system serves as an excellent model for the rational design of co-crystals. While the parent system is unstable, research has conclusively shown that co-crystals of benzamide can be successfully and reliably formed with substituted benzoic acids, particularly those bearing electron-withdrawing functional groups. researchgate.netfigshare.com

This finding is of critical importance, as it provides a clear blueprint for tailoring material properties. The stability of the co-crystal is directly related to the strength of the intermolecular acid-amide interaction. researchgate.netfigshare.com By adding substituents to the benzoic acid ring, one can modulate the acidity of the carboxylic acid group, thereby strengthening the hydrogen bonds that form the co-crystal's backbone. researchgate.net This observation is supported by computational studies and has been confirmed experimentally, where a correlation was found between the interaction energy and the Hammett substitution constant of the functional group on the benzoic acid. figshare.com

This principle allows for a systematic approach to co-crystal design. For example, if a material with enhanced mechanical flexibility is desired, a researcher can select a strongly acidic substituted benzoic acid to pair with a strongly basic amide, guiding the system into the quadrant that favors the formation of planar synthons and deformable crystals. nih.govacs.org

Computational methods, such as the calculation of hypothetical co-crystal lattice energies, are invaluable tools in this design process. researchgate.net By comparing the calculated energy of a potential co-crystal with that of its constituent components, it is possible to predict whether co-crystal formation is thermodynamically favorable before undertaking extensive experimental screening. figshare.comresearchgate.net For the unsubstituted this compound pair, lattice energy calculations predicted a significant energy difference of approximately 50 kJ/mol compared to the stable salicylic (B10762653) acid/benzamide system, correctly identifying that other crystal packing forces were insufficient to stabilize the co-crystal. researchgate.netfigshare.com This predictive power enables a more efficient and targeted search for novel co-crystalline materials with properties tailored for specific applications.

Interactive Data Table: Co-crystallization Success Based on Benzoic Acid Substitution
Benzamide Co-formerBenzoic Acid Co-formerSubstituent TypeCo-crystal FormationReference
BenzamideBenzoic AcidNoneNo (Immiscible in solid state) researchgate.net
BenzamideSalicylic AcidElectron-withdrawing (-OH)Yes researchgate.netfigshare.com
Benzamide4-Nitrobenzoic AcidElectron-withdrawing (-NO₂)Yes brad.ac.uk
Benzamide3-Hydroxybenzoic AcidElectron-withdrawing (-OH)Yes researchgate.netbrad.ac.uk
Benzamide4-Hydroxybenzoic AcidElectron-withdrawing (-OH)No (Immiscible in solid state) researchgate.net

Q & A

Q. What are the key considerations for designing a hydrolysis reaction to synthesize benzoic acid from benzamide?

Hydrolysis of benzamide (acidic or basic conditions) requires optimization of reaction time, temperature, and catalyst concentration. In acidic conditions, stoichiometric H₂SO₄ or HCl accelerates the reaction, while basic conditions (e.g., NaOH) yield benzoate salts, requiring subsequent acidification. Monitor reaction progress via TLC or FTIR for amide bond cleavage .

Q. How can recrystallization be optimized to purify benzoic acid with high yield and purity?

Select a solvent with high solubility at elevated temperatures (e.g., water) and low solubility at room temperature. Use a 10:1 solvent-to-solute ratio, slow cooling to maximize crystal formation, and vacuum filtration to minimize impurities. Calculate yield using \text{% Yield} = \frac{\text{Actual Mass}}{\text{Theoretical Mass}} \times 100, and confirm purity via melting point (122–123°C) and HPLC .

Q. What spectroscopic methods are critical for characterizing benzamide-benzoic acid derivatives?

Employ FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids), NMR (¹H/¹³C) for structural elucidation, and mass spectrometry for molecular weight confirmation. Standardized notations (SMILES: O=C(O)c1ccccc1C(=O)N) ensure unambiguous representation .

Advanced Research Questions

Q. How do phase diagrams inform solubility behavior of benzoic acid in mixed solvent systems?

Solid-liquid equilibrium studies (e.g., benzoic acid + p-toluic acid in chloroform) reveal eutectic points and solubility limits. Laser monitoring techniques track phase transitions at defined temperatures (e.g., 303.15 K), enabling precise construction of ternary diagrams. These data guide solvent selection for co-crystallization or separation processes .

Q. What strategies resolve contradictions in published data on benzoic acid’s thermal stability?

Cross-validate DSC/TGA results with controlled heating rates (e.g., 10°C/min under N₂) to assess decomposition thresholds. Compare crystal structures (XRD) to identify polymorphic variations affecting stability. Replicate experiments using standardized protocols from journals like Beilstein Journal of Organic Chemistry, which emphasize detailed method disclosure .

Q. How can computational modeling predict this compound interactions in pharmaceutical formulations?

Molecular dynamics simulations (e.g., using GROMACS) model hydrogen-bonding networks between benzoic acid and excipients. Density functional theory (DFT) calculates binding energies to optimize co-crystal formation. Validate predictions with experimental solubility and dissolution rate assays .

Q. What toxicological assessments are required for benzoic acid derivatives in biomedical applications?

Evaluate dermal permeability (Franz cell assays) and systemic toxicity (in vitro cell viability assays). Prioritize lower molecular weight derivatives (e.g., methyl benzoate) due to higher skin absorption risks. Reference EMA guidelines for permissible limits in pharmaceuticals (e.g., ≤0.1% in topical formulations) .

Methodological Guidance

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow Beilstein Journal guidelines: Report exact reagent quantities, purification steps, and characterization data (e.g., Rf values, spectral peaks). For multi-step syntheses, include schematics with intermediates (e.g., benzamide → benzoate salt → benzoic acid). Supplemental files should detail uncommon techniques .

Q. What analytical workflows validate benzoic acid purity in complex matrices?

Combine HPLC (C18 column, 0.1% H₃PO₄ mobile phase) with charged aerosol detection for quantification. Cross-reference with NIST reference spectra (e.g., NIST Chemistry WebBook entry 69) to confirm identity. For trace impurities, use GC-MS with derivatization (e.g., BSTFA) .

Q. How are regulatory considerations integrated into benzoic acid research?

Align with EMA’s “Questions and Answers on Benzoic Acid” for pharmaceutical excipients, including stability testing (ICH Q1A) and impurity profiling (ICH Q3B). Disclose all synthetic byproducts and quantify residuals (e.g., benzamide) below thresholds specified in USP monographs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.